molecular formula C30H28N2S2 B14813448 3,3'-dimethyl-N,N'-bis{(E)-[4-(methylsulfanyl)phenyl]methylidene}biphenyl-4,4'-diamine

3,3'-dimethyl-N,N'-bis{(E)-[4-(methylsulfanyl)phenyl]methylidene}biphenyl-4,4'-diamine

Cat. No.: B14813448
M. Wt: 480.7 g/mol
InChI Key: AGKUHGYFYBKSIM-UHFFFAOYSA-N
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Description

3,3’-dimethyl-N,N’-bis[4-(methylsulfanyl)benzylidene]-4,4’-biphenyldiamine is an organic compound characterized by its complex structure, which includes two benzylidene groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-dimethyl-N,N’-bis[4-(methylsulfanyl)benzylidene]-4,4’-biphenyldiamine typically involves the condensation of 3,3’-dimethyl-4,4’-biphenyldiamine with 4-(methylsulfanyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-dimethyl-N,N’-bis[4-(methylsulfanyl)benzylidene]-4,4’-biphenyldiamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups can be replaced by other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halide or hydroxide derivatives.

Scientific Research Applications

3,3’-dimethyl-N,N’-bis[4-(methylsulfanyl)benzylidene]-4,4’-biphenyldiamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of 3,3’-dimethyl-N,N’-bis[4-(methylsulfanyl)benzylidene]-4,4’-biphenyldiamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.

    Pathways Involved: In biological systems, the compound can interact with cellular membranes, leading to disruption of membrane integrity and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-dimethyl-N,N’-bis[4-(methoxy)benzylidene]-4,4’-biphenyldiamine
  • 3,3’-dimethyl-N,N’-bis[4-(ethylsulfanyl)benzylidene]-4,4’-biphenyldiamine
  • 3,3’-dimethyl-N,N’-bis[4-(chloromethyl)benzylidene]-4,4’-biphenyldiamine

Uniqueness

3,3’-dimethyl-N,N’-bis[4-(methylsulfanyl)benzylidene]-4,4’-biphenyldiamine is unique due to the presence of methylsulfanyl groups, which impart distinct electronic and steric properties. These properties enhance its potential as a ligand in coordination chemistry and its effectiveness in biological applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C30H28N2S2

Molecular Weight

480.7 g/mol

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(4-methylsulfanylphenyl)methylideneamino]phenyl]phenyl]-1-(4-methylsulfanylphenyl)methanimine

InChI

InChI=1S/C30H28N2S2/c1-21-17-25(9-15-29(21)31-19-23-5-11-27(33-3)12-6-23)26-10-16-30(22(2)18-26)32-20-24-7-13-28(34-4)14-8-24/h5-20H,1-4H3

InChI Key

AGKUHGYFYBKSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=C(C=C3)SC)C)N=CC4=CC=C(C=C4)SC

Origin of Product

United States

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